molecular formula C26H28N6O8 B168833 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate CAS No. 179333-18-7

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate

Cat. No. B168833
M. Wt: 552.5 g/mol
InChI Key: OTVQCHUIPJYASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate, also known as PPMI, is a synthetic compound composed of two phenyl rings, four piperazinyl rings, two pyrimidinyl rings, and two maleate groups. PPMI has been studied extensively for its potential applications in a variety of scientific fields, including medicinal chemistry, drug discovery, and biochemistry. PPMI is a unique compound due to its unique structural features and its ability to interact with a variety of biological systems. The aim of

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate involves the condensation of 2-phenylimidazole with 4-(2-pyrimidinyl)piperazine, followed by the alkylation of the resulting intermediate with chloromethyl dimethylsulfonium chloride and subsequent salt formation with maleic acid.

Starting Materials
2-phenylimidazole, 4-(2-pyrimidinyl)piperazine, chloromethyl dimethylsulfonium chloride, maleic acid

Reaction
Step 1: Condensation of 2-phenylimidazole with 4-(2-pyrimidinyl)piperazine in anhydrous dimethylformamide (DMF) at room temperature to form the intermediate 2-phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl))-imidazole., Step 2: Alkylation of the intermediate with chloromethyl dimethylsulfonium chloride in DMF at 60°C to form the chloromethyl derivative., Step 3: Salt formation of the chloromethyl derivative with maleic acid in ethanol to form the final compound, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate.

Scientific Research Applications

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In drug discovery, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has been studied for its potential use as a lead compound for the development of new drugs. In biochemistry, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has been studied for its potential use as a ligand in protein-protein interactions.

Mechanism Of Action

The mechanism of action of 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate is not fully understood. However, it is believed that 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate interacts with biological systems through the formation of hydrogen bonds and electrostatic interactions. 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate is also believed to interact with proteins through the formation of hydrophobic interactions.

Biochemical And Physiological Effects

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has been studied for its potential biochemical and physiological effects. Studies have shown that 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has the potential to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and other diseases. 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has also been shown to interact with certain receptors, including the serotonin receptor, and to modulate the activity of certain neurotransmitters.

Advantages And Limitations For Lab Experiments

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. It is also relatively non-toxic and does not produce any significant side effects. However, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

In the future, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate could be used to develop novel drugs for the treatment of various diseases, including cancer and inflammation. 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate could also be used to study the mechanisms of action of various proteins and enzymes involved in various biological processes. Additionally, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate could be used to develop novel imaging techniques for the diagnosis of various diseases. Finally, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate could be used to develop novel therapeutic strategies for the treatment of various diseases.

properties

IUPAC Name

(Z)-but-2-enedioic acid;2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6.2C4H4O4/c1-2-5-15(6-3-1)17-21-13-16(22-17)14-23-9-11-24(12-10-23)18-19-7-4-8-20-18;2*5-3(6)1-2-4(7)8/h1-8,13H,9-12,14H2,(H,21,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFBXMNJODPQHJ-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(N2)C3=CC=CC=C3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N(CCN(C1)C2=NC=CC=N2)CC3=CN=C(N3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate

CAS RN

179333-18-7
Record name 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179333187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PHENYL-5-(4-((2-PYRIMIDINYL)-PIPERAZIN-1-YL)-METHYL)-IMIDAZOLE DIMALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E1IX9C8PJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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